4-Methylbenzaldehyde
Overview
Description
- It plays a crucial role as an organic synthesis intermediate, particularly in the production of fragrances, triarylmethane dyes, and other specialty chemicals.
- The compound is generated as a major oxygenated product during the UV light-irradiated oxygenation of p-xylene , involving a photoinduced electron transfer mechanism .
p-Tolualdehyde: is an aromatic aldehyde with the chemical formula . It is a colorless liquid.
Mechanism of Action
Target of Action
4-Methylbenzaldehyde, also known as p-Tolualdehyde, is an aromatic aldehyde Similar compounds like benzaldehydes have been found to target cellular antioxidation components of fungi, such as superoxide dismutases, glutathione reductase, etc .
Mode of Action
It’s known that benzaldehydes disrupt the fungal antioxidation system . This disruption can be achieved with redox-active compounds, which inhibit microbial growth through destabilization of cellular redox homeostasis and/or antioxidation systems .
Biochemical Pathways
A study on the formation pathways of 2- and this compound via sequential reactions from acetaldehyde over a hydroxyapatite catalyst suggests that these products form via aromatization of certain intermediates .
Pharmacokinetics
It’s known that this compound is a colorless liquid with a density of 102 g/cm3 at 20 °C . It has a boiling point of 204 to 205 °C . These properties may influence its bioavailability.
Result of Action
It’s known that benzaldehydes can effectively inhibit fungal growth . They possess antifungal or chemosensitizing capacity to enhance the efficacy of conventional antifungal agents .
Action Environment
It’s known that this compound is a stable compound under normal conditions . Its stability and efficacy might be influenced by factors such as temperature, pH, and presence of other chemicals.
Preparation Methods
- Industrial production methods may vary, but the oxidation of p-xylene remains the primary route.
p-Tolualdehyde: is typically synthesized by oxidizing . The reaction conditions involve the use of an oxidizing agent, such as chromic acid or potassium permanganate.
Chemical Reactions Analysis
- Common reagents include oxidizing agents, reducing agents, and Lewis acids.
p-Tolualdehyde: undergoes various chemical reactions:
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of fragrances and dyes.
Biology: May serve as a substrate in microbial cultures (e.g., strains of ).
Medicine: Limited direct applications, but its derivatives could have potential pharmaceutical uses.
Industry: Essential for the production of specialty chemicals.
Comparison with Similar Compounds
- Similar compounds include other aldehydes (e.g., benzaldehyde, o-tolualdehyde) and aromatic derivatives.
p-Tolualdehyde: is unique due to its specific structure (methyl group on the para position of the benzene ring).
Properties
IUPAC Name |
4-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-7-2-4-8(6-9)5-3-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLOVSHXALFLKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041520 | |
Record name | 4-Methylbenzaldehyde | |
Source | EPA DSSTox | |
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Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a floral odor; [HSDB] | |
Record name | Benzaldehyde, 4-methyl- | |
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Record name | 4-Methylbenzaldehyde | |
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Record name | 4-Methylbenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
204 °C, BP: 106 °C at 10 mm Hg, 204.00 °C. @ 760.00 mm Hg | |
Record name | 4-METHYLBENZALDEHYDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5361 | |
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Record name | 4-Methylbenzaldehyde | |
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Solubility |
Miscible with ethanol, ethyl ether, acetone; very soluble in chloroform, In water, 2.27X10+3 mg/L at 25 °C, 2.27 mg/mL at 25 °C | |
Record name | 4-METHYLBENZALDEHYDE | |
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Record name | 4-Methylbenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
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Density |
1.0194 g/cu cm at 17 °C | |
Record name | 4-METHYLBENZALDEHYDE | |
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Vapor Pressure |
0.25 [mmHg], 2.5X10-1 mm Hg at 25 °C | |
Record name | 4-Methylbenzaldehyde | |
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Record name | 4-METHYLBENZALDEHYDE | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
104-87-0 | |
Record name | 4-Methylbenzaldehyde | |
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Record name | 4-Methylbenzaldehyde | |
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Record name | p-Tolualdehyde | |
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Record name | Benzaldehyde, 4-methyl- | |
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Record name | 4-Methylbenzaldehyde | |
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Record name | p-tolualdehyde | |
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Record name | P-TOLUALDEHYDE | |
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Record name | 4-METHYLBENZALDEHYDE | |
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Record name | 4-Methylbenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029638 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
-6 °C | |
Record name | 4-METHYLBENZALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5361 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-Methylbenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029638 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-methylbenzaldehyde?
A1: this compound has the molecular formula C8H8O and a molecular weight of 120.15 g/mol.
Q2: How can this compound be spectroscopically characterized?
A: this compound exhibits characteristic spectroscopic signatures. For instance, it shows a negative 7J(CHO, CH3) coupling constant of −0.030 Hz in CS2/C6D12/TMS and (−)0.035 Hz in acetone-d6 solutions at 297 K, a phenomenon attributed to the significant contribution of a valence bond structure with an ionic carbonyl bond. []
Q3: What are the common synthetic applications of this compound?
A: this compound serves as a versatile building block in organic synthesis. It is commonly employed in condensation reactions, such as the Claisen-Schmidt condensation, to produce chalcones. [] Additionally, it can undergo benzoin condensation in the presence of a cyanide ion catalyst to form α-hydroxy ketones. []
Q4: How does this compound react in the presence of thiosemicarbazide?
A: The reaction of this compound with thiosemicarbazide leads to the formation of this compound thiosemicarbazone. This compound is characterized by an intramolecular N—H⋯N hydrogen bond, which stabilizes its molecular conformation. []
Q5: Can this compound be used to synthesize polymers?
A: Yes, this compound can be used as a starting material for polymer synthesis. For example, it can be converted to 2-alkoxy-4-methylbenzaldehydes, which then form Schiff bases. These Schiff bases undergo intermolecular self-condensation in alkaline conditions to yield oligo- and poly(1,4-phenyleneethenylene)s with a regular constitution and (E)-configuration. []
Q6: Can this compound be used as a starting material for the synthesis of heterocyclic compounds?
A: Absolutely. this compound plays a crucial role in constructing various heterocycles. For instance, it reacts with 6-aminopyrimidine-2,4(1H,3H)-dione and 5,5-dimethyl-1,3-cyclohexanedione to yield 8,8-dimethyl-5-(4-methylphenyl)-8,9-dihydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione. [] It also acts as a precursor in synthesizing 2,3-dihydro-1H-pyrrolo[1,2-a]indoles through a series of reactions, starting with its conversion to 2-bromo-5-methoxy-4-methylbenzaldehyde. []
Q7: How do derivatives of this compound, specifically benzaldehyde derivatives, interact with human and mouse CYP2A enzymes?
A: Benzaldehyde derivatives demonstrate differential inhibition of human CYP2A6 and mouse CYP2A5 enzymes. This compound and 4-methoxybenzaldehyde exhibit potent inhibition of CYP2A6 with Kic values of 0.36 µM and 0.73 µM, respectively. Notably, except for 4-methoxybenzaldehyde, all tested compounds showed differential inhibition of CYP2A5 and CYP2A6. []
Q8: How is this compound employed in the synthesis of metal complexes?
A: this compound serves as a precursor for ligands used in the synthesis of transition metal complexes. For example, it can react with 2-amino-6-nitrobenzothiazole to produce Schiff base ligands, which subsequently coordinate with Co(II), Ni(II), and Cu(II) ions to form complexes with octahedral or square planar/tetrahedral geometries. []
Q9: How does water influence the aerobic oxidation of this compound in the presence of cobalt-based catalysts?
A: The presence of water significantly influences the aerobic oxidation of this compound catalyzed by cobalt-based catalysts (Co, Co/Mn/Br, and Co/Mn). Increasing water concentration in acetic acid leads to a decrease in the rates of elementary steps in both Co/Br and Co/Mn/Br catalyzed reactions. This behavior is attributed to the replacement of acetic acid ligands with water ligands in the coordination sphere of the catalyst metals. []
Q10: What is the role of this compound in the synthesis of porphyrin complexes?
A: this compound acts as a key reactant in the synthesis of porphyrins like 5,10,15,20-tetrakis(4-tolyl)porphyrin [H2TTP]. In this reaction, this compound condenses with pyrrole in propionic acid to yield the desired porphyrin structure. []
Q11: What is the antifungal activity of D-glucosamine Schiff base derived from this compound?
A: The D-glucosamine Schiff base synthesized from this compound exhibits good antifungal activity against Colletotrichum musae and Colletotrichum gloeosporioides. []
Q12: Are there any reported applications of this compound in the context of enantioselective catalysis?
A: Yes, this compound is used as a substrate in enantioselective aldol reactions catalyzed by chiral organocatalysts. Specifically, (R)- or (S)-PicAm-2 has been shown to catalyze the aldol reaction between cyclohexanone and this compound with high enantioselectivity (95-99% ee). []
Q13: What is the role of this compound in flavor and fragrance applications?
A: this compound is a known flavor and fragrance compound. It is identified as a key compound contributing to the popcorn flavor in fragrant rice varieties. [] Additionally, it is found as a bound volatile in kiwifruit, released upon enzymatic hydrolysis. []
Q14: Are there any reported cosmetic or dermatological uses of this compound?
A: Yes, this compound is reported as a component in cosmetic or dermatological preparations. The proportion of this compound and other benzaldehydes used in such formulations is typically less than 5 wt%, and often less than 1 wt%, based on the total weight of the preparation. []
Q15: What are the applications of microporous polyaminal networks synthesized using this compound?
A: Microporous polyaminal networks synthesized using this compound, such as PAN-MP, have potential applications in gas adsorption. These materials, characterized by their high surface area and tunable pore sizes, exhibit high CO2 adsorption capacities and selectivities over N2 and CH4, making them promising candidates for carbon capture and gas separation technologies. []
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